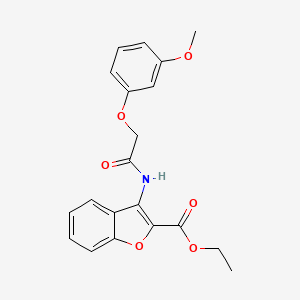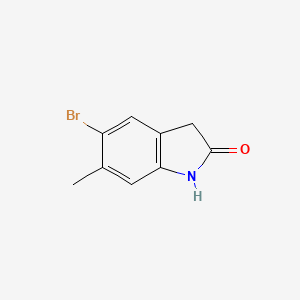
5-Bromo-6-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylindolin-2-one is a chemical compound with the CAS Number: 557093-46-6 and a molecular weight of 226.07 . It is a solid substance stored at room temperature .
Physical And Chemical Properties Analysis
5-Bromo-6-methylindolin-2-one is a solid substance that is stored at room temperature . . The compound has a molecular weight of 226.07 .Applications De Recherche Scientifique
Pharmacology: Anticancer Properties
5-Bromo-6-methylindolin-2-one has been studied for its potential in anticancer treatments. Researchers have synthesized derivatives of indole phytoalexins, including 5-bromo variants, which exhibited antiproliferative activity against human cancer cell lines . These compounds were found to have activities comparable to cisplatin, a common chemotherapy drug, but with lower toxicity .
Organic Synthesis: Building Blocks
In organic synthesis, 5-Bromo-6-methylindolin-2-one serves as a building block for creating complex molecules. It’s used in the synthesis of various indole derivatives , which are prevalent in many natural products and pharmaceuticals . Its bromine atom makes it a versatile intermediate for further chemical modifications.
Medicinal Chemistry: Drug Design
The compound is involved in the design and development of new drugs. It’s part of a trend towards diversifying small molecule libraries, crucial for discovering new drug candidates . Its structure allows for the creation of novel compounds with potential therapeutic applications.
Biochemical Research: Research Tool
In biochemical research, 5-Bromo-6-methylindolin-2-one is used as a reagent or a tool for understanding biological processes. It’s available for scientific research use, aiding in the exploration of biochemical pathways and mechanisms .
Agricultural Chemistry: Plant Defense Mechanism
Although not directly used in agriculture, derivatives of 5-Bromo-6-methylindolin-2-one, such as indole phytoalexins, play a role in plant defense mechanisms. They are produced by plants in response to stress and have been shown to possess a broad spectrum of biological activities .
Material Science: Nanotechnology
While specific applications of 5-Bromo-6-methylindolin-2-one in material science are not well-documented, indole derivatives are often explored in the field of nanotechnology. They can be used to create novel materials with unique properties for various industrial applications .
Safety and Hazards
The safety information available indicates that 5-Bromo-6-methylindolin-2-one has the signal word “Warning” and is associated with Hazard Statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction. Precautionary statement P280 indicates that protective gloves should be worn to handle the compound .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-6-methylindolin-2-one are currently unknown. This compound is a derivative of indole , a molecule that is known to interact with a wide range of biological targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating gene expression . .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 226.07 , which suggests that it may be able to cross biological membranes.
Result of Action
Some indole derivatives have been shown to have antiproliferative effects on cancer cells
Propriétés
IUPAC Name |
5-bromo-6-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYGDAWPONZNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylindolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

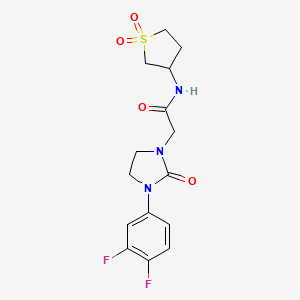
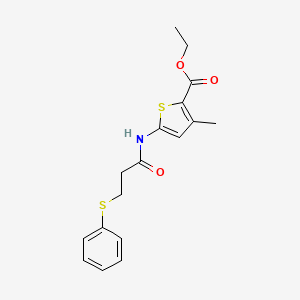



![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)

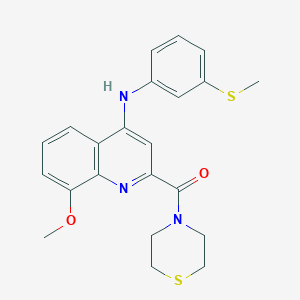
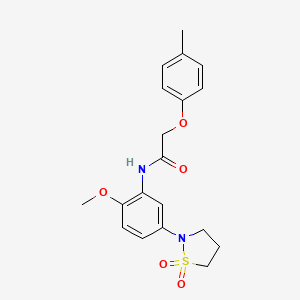


![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
